Xanthinol niacinate

概要

説明

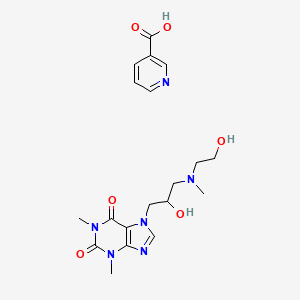

Xanthinol niacinate is a water-soluble derivative of niacin, also known as nicotinic acid. It is a compound formed by the combination of xanthinol and niacin. This compound is primarily used as a vasodilator, which means it helps to widen blood vessels and improve blood flow. This compound is often found in dietary supplements and is known for its ability to enhance brain metabolism and energy levels .

準備方法

合成経路と反応条件: キサンチノールニコチネートの合成は、キサンチノールとニコチン酸の反応を含みます。キサンチノールはテオフィリンの誘導体であり、その調製には、ヒドロキシエチル基を導入するためにテオフィリン構造を改変することが含まれます。 反応条件は通常、キサンチノールとニコチン酸の反応を促進するために、溶媒と触媒の使用を含みます .

工業生産方法: 工業環境では、キサンチノールニコチネートの生産は、反応物が制御された条件下で組み合わせられる大型反応器で行われます。このプロセスには、品質と効力を確保するために最終生成物を精製することが含まれます。 工業生産方法は、収率を最適化し、不純物を最小限に抑えるように設計されています .

化学反応の分析

反応の種類: キサンチノールニコチネートは、酸化、還元、置換反応など、さまざまな化学反応を受けます。これらの反応は、その代謝活性と治療効果に不可欠です。

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用して、キサンチノールニコチネートを酸化させることができます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が、還元反応で使用されます。

置換: 置換反応は、キサンチノールニコチネート分子中の官能基を他の基と置き換えることを伴い、多くの場合、ハロゲンやアルキル化剤などの試薬を使用します

形成される主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はキサンチノールニコチネートの酸化誘導体の形成につながる可能性がありますが、還元は化合物の還元形をもたらす可能性があります .

4. 科学研究アプリケーション

キサンチノールニコチネートは、以下を含む幅広い科学研究アプリケーションを持っています。

化学: 血管拡張剤とその作用機序の研究におけるモデル化合物として使用されます。

生物学: キサンチノールニコチネートに関する研究は、細胞代謝とエネルギー産生への影響に焦点を当てています。

医学: キサンチノールニコチネートは、脳血管障害、末梢血管疾患、高脂血症などの状態における潜在的な治療効果について研究されています。 .

産業: 製薬業界では、キサンチノールニコチネートは、血流と脳機能を改善することを目的とした栄養補助食品と医薬品の製剤に使用されます.

科学的研究の応用

Peripheral Vascular Disease

Xanthinol niacinate has been extensively studied for its role in treating peripheral vascular disease (PVD) . A double-blind controlled trial involving patients with severe progressive obliterative vascular disease demonstrated significant improvements in clinical parameters. Out of 33 patients treated, 25 showed substantial benefits, with reductions in whole-blood viscosity and cholesterol levels .

Case Study Findings:

- Study Population: 350 patients with inoperable PVD.

- Treatment Duration: 4 weeks of intravenous infusion followed by maintenance doses.

- Results:

| Parameter | Pre-treatment | Post-treatment | Improvement (%) |

|---|---|---|---|

| Claudication Pain | 341 cases | 35 cases | 87.9 |

| Limb Temperature | - | Increased in 78 cases | - |

| Pulses Reappeared | - | 44 cases | - |

Cognitive Disorders

Research indicates that this compound may benefit patients with cognitive impairments , including dementia and short-term memory disorders. In a controlled study, it was found to enhance sensory register and memory performance significantly compared to placebo, particularly in elderly subjects .

Clinical Observations:

- Patients experienced improvements in cognitive function metrics after treatment.

- Side effects included flushing and gastrointestinal discomfort but were generally manageable .

Cancer Treatment Adjunct

Emerging studies suggest that this compound may enhance the efficacy of chemotherapy by improving tumor oxygenation and perfusion. In experimental models, it has been shown to modulate the tumor microenvironment, potentially increasing the effectiveness of cytotoxic treatments .

Safety and Side Effects

While this compound is generally well-tolerated, some side effects have been reported:

作用機序

キサンチノールニコチネートの作用機序は、血管拡張剤として作用する能力に関係しています。正電荷を帯びたキサンチノールイオンは、ニコチン酸を細胞への輸送を促進し、細胞内ではニコチンアミドアデニンジヌクレオチド(NAD)やニコチンアミドアデニンジヌクレオチドリン酸(NADP)などのヌクレオチドを介して細胞代謝に影響を与えます。これらのヌクレオチドは、組織呼吸とエネルギー産生に関与する多くのタンパク質の補酵素です。 その結果、キサンチノールニコチネートはグルコース代謝とエネルギー獲得を増加させ、血流の改善と組織への酸素供給につながります .

類似の化合物:

ナイアシン(ニコチン酸): ナイアシンは、キサンチノールニコチネートの親化合物であり、血管拡張剤とコレステロール低下剤としても使用されます。

テオフィリン: テオフィリンは、気管支拡張薬であり、キサンチノールの前駆体です。喘息や慢性閉塞性肺疾患などの呼吸器疾患の治療に使用されます。

ペンタオキシフィリン: ペンタオキシフィリンは、血流を改善する別の血管拡張剤であり、末梢血管疾患の治療に使用されます

キサンチノールニコチネートの独自性: キサンチノールニコチネートは、血管拡張剤と代謝促進剤の両方の二重の作用を持つため、独特です。ナイアシンは主にコレステロール値を下げますが、キサンチノールニコチネートは脳の代謝とエネルギーレベルを大幅に改善します。 細胞膜を容易に通過し、グルコース代謝を促進する能力は、医学的および研究的設定の両方で貴重な化合物となっています .

類似化合物との比較

Niacin (Nicotinic Acid): Niacin is the parent compound of xanthinol niacinate and is also used as a vasodilator and cholesterol-lowering agent.

Theophylline: Theophylline is a bronchodilator and a precursor to xanthinol. It is used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease.

Pentoxifylline: Pentoxifylline is another vasodilator that improves blood flow and is used to treat peripheral vascular diseases

Uniqueness of this compound: this compound is unique due to its dual action as a vasodilator and a metabolic enhancer. Unlike niacin, which primarily lowers cholesterol levels, this compound also significantly improves brain metabolism and energy levels. Its ability to easily pass through cell membranes and enhance glucose metabolism makes it a valuable compound in both medical and research settings .

生物活性

Xanthinol niacinate, also known as xanthinol nicotinate, is a water-soluble derivative of niacin (vitamin B3) that exhibits significant biological activity, particularly as a vasodilator. This compound is primarily used in clinical settings to improve blood flow and metabolic functions. Its mechanism of action includes enhancing glucose metabolism and increasing energy production at the cellular level.

Vasodilatory Effects

This compound acts as a potent vasodilator, which means it can widen blood vessels and improve circulation. This property is particularly beneficial in conditions such as peripheral vascular disease (PVD) and chronic limb ischemia. A study involving patients with PVD demonstrated a significant improvement in ankle-brachial pressure index (ABPI) after treatment with this compound, with a p-value of 0.01 indicating statistical significance .

Cellular Mechanisms

In vitro studies have shown that this compound inhibits the proliferation of human umbilical artery smooth muscle cells (HUASMC) in a dose-dependent manner. Specifically, concentrations ranging from 2.76 to 276 µM over 24 hours resulted in decreased levels of platelet-derived growth factor receptor (PDGFR) mRNA and protein on the cell membranes of HUASMCs . This suggests that this compound may play a role in modulating cellular responses associated with vascular health.

Neuroprotective Effects

Research also indicates that this compound has neuroprotective properties. A clinical trial comparing its effects on memory across different age groups found that it improved sensory register, short-term memory, and long-term memory significantly more than placebo, especially in older adults . The compound enhances neuronal transmission and oxygen supply to the brain, which may explain these cognitive benefits.

Peripheral Vascular Disease

A notable observational study involving 39 patients with chronic limb ischemia showed that after three months of treatment with this compound, there was a marked improvement in claudication distance (the distance a patient can walk before experiencing pain). The study reported that no patients had a claudication distance of less than 100 meters after treatment, compared to several at baseline .

Cognitive Improvement

In another study focused on cognitive function, participants who received this compound demonstrated improvements across various memory tasks compared to those receiving placebo. The results highlighted an enhancement of 10-40% in performance depending on the task type, showcasing its potential for treating organic brain syndromes .

Summary of Research Findings

| Study Focus | Findings | P-Value |

|---|---|---|

| Peripheral Vascular Disease | Improvement in ABPI; significant clinical effects observed | 0.01 |

| HUASMC Proliferation | Dose-dependent inhibition of cell proliferation | N/A |

| Memory Improvement | Significant enhancement in cognitive tasks across age groups | N/A |

特性

IUPAC Name |

7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione;pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O4.C6H5NO2/c1-15(4-5-19)6-9(20)7-18-8-14-11-10(18)12(21)17(3)13(22)16(11)2;8-6(9)5-2-1-3-7-4-5/h8-9,19-20H,4-7H2,1-3H3;1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPMAHVDJHFBJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN(C)CCO)O.C1=CC(=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023743 | |

| Record name | Xanthinol niacinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>65.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56424094 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

437-74-1 | |

| Record name | Xanthinol nicotinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=437-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthinol niacinate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000437741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthinol nicotinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xanthinol niacinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xantinol nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XANTHINOL NIACINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G60H12X2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。